1,2-Diazaspiro[2.4]hept-1-en-4-ol
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Overview
Description
1,2-Diazaspiro[2.4]hept-1-en-4-ol is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol It is characterized by a spirocyclic structure containing a diaza ring and an enol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diazaspiro[2.4]hept-1-en-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diaza compound with an enol precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the synthesis process depends on the availability of precursors and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Diazaspiro[2.4]hept-1-en-4-ol undergoes various types of chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diaza ring can be reduced under specific conditions to yield amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enol group may yield ketones, while reduction of the diaza ring can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse range of derivatives .
Scientific Research Applications
1,2-Diazaspiro[2.4]hept-1-en-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Diazaspiro[2.4]hept-1-en-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s diaza ring and enol group can participate in hydrogen bonding, coordination with metal ions, and other interactions that modulate biological activity. These interactions can affect various molecular pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Diazaspiro[2.4]heptane: Lacks the enol group, making it less reactive in certain chemical reactions.
1,2-Diazaspiro[2.5]oct-1-en-4-ol: Contains an additional carbon in the spirocyclic ring, altering its chemical properties and reactivity.
1,2-Diazaspiro[2.4]hept-1-en-3-ol:
Uniqueness
1,2-Diazaspiro[2.4]hept-1-en-4-ol is unique due to its specific spirocyclic structure and the presence of both a diaza ring and an enol group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C5H8N2O |
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Molecular Weight |
112.13 g/mol |
IUPAC Name |
1,2-diazaspiro[2.4]hept-1-en-4-ol |
InChI |
InChI=1S/C5H8N2O/c8-4-2-1-3-5(4)6-7-5/h4,8H,1-3H2 |
InChI Key |
GRAFXUITHXLFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)N=N2)O |
Origin of Product |
United States |
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